molecular formula C6H12ClN5O2 B12350255 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1855907-45-7

4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12350255
CAS No.: 1855907-45-7
M. Wt: 221.64 g/mol
InChI Key: PUAZDRYTXIBLFD-UHFFFAOYSA-N
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Description

4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that contains both pyrazole and carboxylic acid functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of hydrazine derivatives with pyrazole carboxylic acid precursors. One common method includes the condensation of 4-amino-1H-pyrazole-5-carboxylic acid with 2-hydrazinoethanol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino and hydrazino groups can be oxidized to form corresponding oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-pyrazole-5-carboxylic acid: Lacks the hydrazinoethyl group but shares the pyrazole and carboxylic acid functionalities.

    1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but without the amino group at the 4-position.

Uniqueness

4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both amino and hydrazinoethyl groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

1855907-45-7

Molecular Formula

C6H12ClN5O2

Molecular Weight

221.64 g/mol

IUPAC Name

4-amino-2-(2-hydrazinylethyl)pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11N5O2.ClH/c7-4-3-10-11(2-1-9-8)5(4)6(12)13;/h3,9H,1-2,7-8H2,(H,12,13);1H

InChI Key

PUAZDRYTXIBLFD-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1N)C(=O)O)CCNN.Cl

Origin of Product

United States

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